molecular formula C23H19NO B3743965 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No. B3743965
M. Wt: 325.4 g/mol
InChI Key: IKDXEPTZBJSZTO-UHFFFAOYSA-N
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Description

“4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” is a derivative of quinoline, a class of compounds known for their high pharmacological activity . Quinoline derivatives are widely used in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” consists of a phenol with a methoxy group in the para position . It is a colorless solid .


Chemical Reactions Analysis

The antioxidant action of quinoline derivatives has been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air . The nature of the active centers of the molecules in the series of compounds studied as antioxidants responsible for the elementary act of chain termination in oxidizing 1,4-dioxane has been established .

Mechanism of Action

Quinoline and its derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase . They act as inhibitors of radical chain oxidation of organic compounds . The use of synthetic and semi-synthetic biologically active substances containing antioxidant components to counteract the destructive effects of oxidative stress in the body is highly attractive .

Future Directions

Quinoline derivatives continue to be a promising direction among chemists, pharmacists, and drug developers due to their high pharmacological activity . The synthesis of new quinoline derivatives is ongoing, and these compounds are used as medicinal drugs . The results obtained from studying the antioxidant action of a wide class of quinoline derivatives open up new perspectives in the creation of biologically active substances with desired properties .

properties

IUPAC Name

12-(4-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-25-17-12-9-16(10-13-17)23-20-8-4-7-19(20)22-18-6-3-2-5-15(18)11-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXEPTZBJSZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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